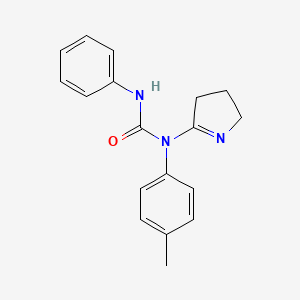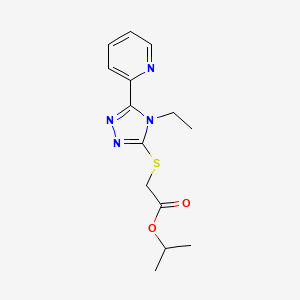
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-二氢-2H-吡咯-5-基)-1-(4-甲基苯基)-3-苯基脲是一种合成有机化合物,其独特的结构包含吡咯环、甲基苯基和苯基脲部分。由于其潜在的生物活性及其在药物化学中的应用,该化合物在科学研究的各个领域引起了人们的兴趣。
准备方法
合成路线和反应条件
1-(3,4-二氢-2H-吡咯-5-基)-1-(4-甲基苯基)-3-苯基脲的合成通常涉及以下步骤:
吡咯环的形成: 吡咯环可以通过Paal-Knorr合成来合成,其中在酸性条件下,1,4-二羰基化合物与氨或伯胺反应。
甲基苯基的连接: 甲基苯基可以通过Friedel-Crafts烷基化反应引入,其中芳香族化合物在路易斯酸催化剂(如氯化铝)存在下与烷基卤化物反应。
苯基脲部分的形成: 苯基脲基团通常由异氰酸酯与胺反应形成。在这种情况下,苯基异氰酸酯与吡咯环上的胺基反应。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器以更好地控制反应条件,以及使用高通量筛选来识别最有效的催化剂和溶剂。
化学反应分析
反应类型
1-(3,4-二氢-2H-吡咯-5-基)-1-(4-甲基苯基)-3-苯基脲可以发生各种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,可能导致形成含羰基的衍生物。
还原: 还原反应可以在钯催化剂存在下使用氢气进行,导致吡咯环的饱和。
取代: 亲核取代反应可以在芳环上发生,其中卤化衍生物可以使用卤素或卤化剂等试剂形成。
常见试剂和条件
氧化: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃)
还原: 氢气 (H₂) 与钯碳 (Pd/C)
取代: 卤素 (Cl₂,Br₂),卤化剂 (N-溴代琥珀酰亚胺)
主要产品
氧化: 醛或酮等羰基衍生物
还原: 饱和吡咯衍生物
取代: 卤代芳香族化合物
科学研究应用
1-(3,4-二氢-2H-吡咯-5-基)-1-(4-甲基苯基)-3-苯基脲在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建模块。
生物学: 作为具有抗菌或抗癌特性的生物活性化合物进行研究。
医学: 探讨其潜在的治疗效果,特别是在开发新药方面。
工业: 用于生产特种化学品和材料。
5. 作用机理
1-(3,4-二氢-2H-吡咯-5-基)-1-(4-甲基苯基)-3-苯基脲的作用机制取决于其具体的应用。在药物化学中,它可能与酶或受体等生物靶标相互作用,调节其活性。该化合物的结构使其能够嵌入酶的活性位点或与受体结合,从而影响生化途径。
作用机制
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biochemical pathways.
相似化合物的比较
类似化合物
1-(3,4-二氢-2H-吡咯-5-基)-1-苯基-3-(4-甲基苯基)脲: 类似的结构,但取代模式不同。
1-(3,4-二氢-2H-吡咯-5-基)-1-(4-氯苯基)-3-苯基脲: 包含氯原子而不是甲基。
1-(3,4-二氢-2H-吡咯-5-基)-1-(4-甲基苯基)-3-(4-甲氧基苯基)脲: 在苯环上包含甲氧基。
独特性
1-(3,4-二氢-2H-吡咯-5-基)-1-(4-甲基苯基)-3-苯基脲由于其官能团的特定组合而具有独特性,这些官能团赋予其独特的化学和生物学特性。其结构允许进行多种化学修饰,使其成为合成和药物化学中的一种通用化合物。
属性
CAS 编号 |
307325-40-2 |
|---|---|
分子式 |
C18H19N3O |
分子量 |
293.4 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea |
InChI |
InChI=1S/C18H19N3O/c1-14-9-11-16(12-10-14)21(17-8-5-13-19-17)18(22)20-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,22) |
InChI 键 |
DJHVRFHAGRTBFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3 |
溶解度 |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B12136837.png)

![N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide](/img/structure/B12136846.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136868.png)
![acetamide,2-[[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12136891.png)
![(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12136892.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136898.png)

![1'-[3-(dimethylamino)propyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136910.png)
![5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136914.png)

![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12136926.png)
![(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136930.png)
